molecular formula C9H8N2O B015038 4-Methylphthalazin-1(2H)-one CAS No. 5004-48-8

4-Methylphthalazin-1(2H)-one

Cat. No. B015038
CAS RN: 5004-48-8
M. Wt: 160.17 g/mol
InChI Key: QRNVHFPDZAZUGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methylphthalazin-1(2H)-one derivatives can be accomplished through multicomponent reactions, such as the palladium-catalyzed isocyanide insertion. This method facilitates the regioselective introduction of substituents into the phthalazin-1(2H)-one scaffold, offering a straightforward path to diversely substituted derivatives (Vlaar et al., 2013). Another approach involves the synthesis of novel phthalazine scaffolds linked to 1,3,4-oxadiazolyl-1,2,3-triazoles, showcasing the compound's versatility as an anticancer agent (Allaka et al., 2023).

Molecular Structure Analysis

Molecular structure analysis of 4-Methylphthalazin-1(2H)-one derivatives reveals their ability to form complex heterocyclic structures. For instance, the development of novel heterocyclic poly(arylene ether ketone)s from phthalazinone-containing monomers indicates the structural diversity achievable with this core (Cheng et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 4-Methylphthalazin-1(2H)-one derivatives include catalyst-free methodologies under ultrasonic irradiation, enabling the synthesis of structurally diverse compounds in good yields (Shekouhy & Hasaninejad, 2012). The versatility of this compound is further demonstrated through its use in the synthesis of compounds with antimicrobial activity (Sridhara et al., 2010).

Physical Properties Analysis

The physical properties of 4-Methylphthalazin-1(2H)-one derivatives are influenced by their molecular structure. For example, polymers derived from phthalazinone monomers exhibit diverse properties, including excellent thermal stability and solubility in common organic solvents, which are crucial for their potential application in materials science (Cheng et al., 2007).

Chemical Properties Analysis

The chemical properties of 4-Methylphthalazin-1(2H)-one derivatives, such as their reactivity and potential for functionalization, make them suitable for a wide range of applications. The compound's ability to undergo various chemical reactions facilitates the synthesis of molecules with significant biological activities, including antimicrobial and anticancer properties (Sridhara et al., 2010; Allaka et al., 2023).

Scientific Research Applications

  • Ring-Expansion Reactions : It is used for studying ring-expansion reactions of 1,3-di-iminoisoindoline with hydrazine and its derivatives (Elvidge & Redman, 1972).

  • Synthesis of Polymers : 4-(4'-hydroxyaryl) (2H)phthalazin-1-ones are used in synthesizing polymers with diverse properties, including excellent thermal properties and solubility in common organic solvents (Cheng et al., 2007).

  • Anticonvulsant Activity : It has anticonvulsant activity and is used as a model for studying AMPA receptor antagonists (Grasso et al., 2000).

  • Anti-Proliferative Activity : 4-Methylphthalazin-1(2H)-one derivatives exhibit anti-proliferative activity against liver and breast cancer cell lines (Hekal et al., 2020).

  • Herbicidal Activities : It shows potential as an acetohydroxyacid synthase inhibitor with broad-spectrum and high herbicidal activities (Li et al., 2006).

  • Antagonist of Melanin Concentrating Hormone Receptor 1 : 4-arylphthalazin-1(2H)-one derivatives are potent antagonists of this receptor (Lim et al., 2012).

  • Antimicrobial Activities : Some derivatives exhibit antimicrobial activities and are used in clinical medicine for various purposes including antipyretic, analgesic, and tuberculostatic activities (Bedair et al., 1987).

  • Preparation of Phthalazine Derivatives : It is used in the preparation of various phthalazine derivatives and their cyclization reactions (Badr et al., 1984).

  • Design of Human A3 Adenosine Receptor Antagonists : The 2-phenylphthalazin-1(2H)-one scaffold is a new core skeleton for designing these antagonists (Poli et al., 2011).

  • Synthesis of Various Compounds : 4-R-methylphthalazin-1-ones are used in the synthesis of various compounds (Mikhailovskaya & Vasilevsky, 2010).

  • Antifungal Activity : It exhibits antifungal activity against dermatophytes, Cryptococcus neoformans, and some clinical isolates (Derita et al., 2013).

  • Antimicrobial Activity Against Bacteria and Fungi : Several derivatives showed activity against various bacteria and fungi strains (Sridhara et al., 2010).

  • Potential Antimicrobial Activities : 4-Benzyl-2H-phthalazine derivatives exhibit promising activities against Gram-positive and Gram-negative bacteria and fungi (El-Wahab et al., 2011).

  • Structural Analysis of Polymers : The synthesized model compounds are used as guides in the structural analysis of certain polymers (Paventi et al., 1996).

  • Palladium-Catalyzed Synthesis : Used in palladium-catalyzed cross-coupling of o-(pseudo)halobenzoates and hydrazines (Vlaar et al., 2011).

  • Ultrasound-Promoted Synthesis : Involved in ultrasound-promoted one-pot synthesis of 2H-indazolo[2,1-b]phthalazine-triones (Shekouhy & Hasaninejad, 2012).

  • Diverse Biological Activities : 4-Aminophthalazin-1(2H)-ones have diverse biological activities (Vlaar et al., 2013).

  • Photochemical Behavior Study : Used in studying the photochemical behavior of phthalazine and quinoxaline in acidified alcohols (Wake et al., 1974).

  • Antimicrobial Activity Study : The synthesized compounds were studied for their antimicrobial activity (El-Hashash et al., 2012).

Safety And Hazards

According to the safety data sheets, 4-Methylphthalazin-1(2H)-one is classified as having acute toxicity - Category 4, for oral, dermal, and inhalation routes . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

Future research directions could involve the design and synthesis of novel 4-Methylphthalazin-1(2H)-one derivatives as potential BRD4 inhibitors . For instance, one study found that compound DDT26 exhibited robust inhibitory activity against BRD4 at sub-micromolar concentrations . These findings present potential lead compounds for the development of potent anti-breast cancer agents targeting BRD4 .

properties

IUPAC Name

4-methyl-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-7-4-2-3-5-8(7)9(12)11-10-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNVHFPDZAZUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198192
Record name 4-Methyl-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660140
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Methylphthalazin-1(2H)-one

CAS RN

5004-48-8
Record name 4-Methyl-1(2H)-phthalazinone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005004488
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Record name 5004-48-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-1(2H)-phthalazinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hydroxy-4-methylphthalazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
YX Li, YP Luo, Z Xi, C Niu, YZ He… - Journal of agricultural …, 2006 - ACS Publications
A series of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives, 7a−7w, were designed via an ortho-substituent cyclization strategy to discover a new …
Number of citations: 99 0-pubs-acs-org.brum.beds.ac.uk
SM Mennen, ML Mak-Jurkauskas, MM Bio… - … Process Research & …, 2015 - ACS Publications
A simple one-pot, two-step process for the conversion of 2-acylbenzoic acids to phthalazin-1(2H)-ones was developed. A robust process was required that delivered the final isolated …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
G Gogisetti, U Kanna, V Sharma… - Chemistry & …, 2022 - Wiley Online Library
In this article, we prepared a novel series of 1,3,4‐oxadiazoles containing chalcone analogs via replacement of phthalazine which had increased antibacterial activity and the final …
N Vila, P Besada, J Brea, MI Loza, C Terán - Molecules, 2022 - mdpi.com
Nowadays, cancer disease seems to be the second most common cause of death worldwide. Molecular hybridization is a drug design strategy that has provided promising results …
Number of citations: 8 0-www-mdpi-com.brum.beds.ac.uk
B Kılıç, H Ozan Gulcan, M Yalçın… - Letters in Drug …, 2017 - ingentaconnect.com
Some 1(2H)-phthalazinone derivatives were synthesized and their chemical structures were confirmed by 1H-NMR, 13C-NMR, mass and elemental analysis. Subsequently, modified …
MP Huestis - The Journal of Organic Chemistry, 2016 - ACS Publications
The rhodium(III) catalyst tris(acetonitrile)pentamethylcyclopentadienylrhodium(III) hexafluoroantimonate ([Cp*Rh(MeCN) 3 ](SbF 6 ) 2 ) reacts with 1-(2H)-phthalazinones to promote a …
Number of citations: 31 0-pubs-acs-org.brum.beds.ac.uk
NN Smolyar, YM Yutilov - Russian journal of organic chemistry, 2008 - Springer
Reactions with excess hydrazine hydrate of 5-nitropyridin-2(1H)-ones fused with benzene, pyridine, and 1,2,3-triazole rings led to a cyclotransformation of the 5-nitro-2-oxopyridine …
O Mammoliti, K Jansen, S El Bkassiny… - Journal of Medicinal …, 2021 - ACS Publications
Idiopathic pulmonary fibrosis (IPF) is a chronic and progressive lung disease. Current treatments only slow down disease progression, making new therapeutic strategies compelling. …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk
N Pue, LW Guddat - Current pharmaceutical design, 2014 - ingentaconnect.com
Acetohydroxyacid synthase (AHAS) (EC 2.2.1.6) (also known as acetolactate synthase) is the first common enzyme in the branched chain amino acid (BCAA) biosynthesis pathway. …

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